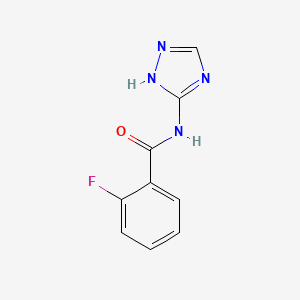

2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-7-4-2-1-3-6(7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHIHUPLQISLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to the 2-Fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide Core Structure

The construction of the this compound core structure can be achieved through various synthetic pathways, ranging from traditional multi-step procedures to more contemporary, efficiency-focused methods.

Classical Multi-Step Synthesis Protocols

The classical approach to synthesizing this compound typically involves the formation of an amide bond between 2-fluorobenzoyl chloride and 3-amino-1,2,4-triazole. This multi-step protocol begins with the conversion of 2-fluorobenzoic acid to its more reactive acid chloride derivative, commonly using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

In the subsequent step, the prepared 2-fluorobenzoyl chloride is reacted with 3-amino-1,2,4-triazole in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternative classical routes for constructing related 1,2,4-triazole (B32235) benzamide (B126) structures have also been explored. These can involve several steps, including the catalytic cross-coupling of a substituted benzonitrile (B105546) with a triazole, followed by amidation of the nitrile, diazotization, hydrolysis, and a final amidation of the resulting acid. sioc-journal.cn Another method involves reacting a triazole-containing amine with isatoic anhydride (B1165640) in a solvent like ethanol. prepchem.com These multi-stage syntheses often involve purification at each step to ensure the purity of the final product. rsc.orgsyrris.jp

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. ijsdr.orgpnrjournal.com The synthesis of the this compound scaffold can be expedited by conducting the condensation reaction between 3-amino-1,2,4-triazole and a 2-fluorobenzoyl derivative under microwave irradiation. researchgate.net This technique often leads to dramatically reduced reaction times, improved yields, and higher product purity by minimizing the formation of byproducts. nih.govrjptonline.org

For instance, reactions that might take several hours to complete using traditional refluxing can often be accomplished in a matter of minutes under microwave conditions. nih.gov The efficiency of microwave-assisted synthesis is highlighted by comparative studies on similar heterocyclic compounds, which demonstrate a clear advantage in both time and yield. ijsdr.orgnih.gov

| Reaction Type | Method | Reaction Time | Yield (%) | Reference Compound |

|---|---|---|---|---|

| Condensation/Cyclization | Conventional Heating | 290 minutes | 78 | 1,2,4-triazole-5(4H)-thione derivative |

| Condensation/Cyclization | Microwave Irradiation | 10-25 minutes | 97 | 1,2,4-triazole-5(4H)-thione derivative |

| Cyclization | Conventional Heating | > 4 hours | N/A | 1,3,5-trisubstituted-1,2,4-triazole |

| Cyclization | Microwave Irradiation | 1 minute | 85 | 1,3,5-trisubstituted-1,2,4-triazole |

| Heterocyclization | Conventional Heating | 36-72 times slower | Lower | triazolo[4,3-b] nih.govnih.govrsc.orgtriazole |

| Heterocyclization | Microwave Irradiation | 36-72 times faster | Significantly Higher | triazolo[4,3-b] nih.govnih.govrsc.orgtriazole |

Catalyst and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, efforts have been made to develop catalyst- and solvent-free synthetic methods for triazole-containing scaffolds. rsc.org These approaches aim to reduce environmental impact and simplify product isolation. Microwave irradiation can be employed under solvent-free conditions for certain triazole syntheses, such as the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives. nih.gov

Another strategy involves the use of supported catalysts, which can be easily filtered off from the reaction mixture, thereby simplifying the workup process. nih.govresearchgate.net For example, a copper(I) polymer-supported catalyst has been used for the solvent-free "flash" synthesis of 1,2,3-triazoles from neat azides and alkynes. nih.govresearchgate.net While a direct catalyst- and solvent-free synthesis for this compound is not extensively documented, these methodologies represent a promising direction for future synthetic optimization.

Functionalization and Derivatization Strategies of the Benzamide-Triazole Scaffold

The this compound core is a versatile scaffold that allows for extensive functionalization and derivatization at both the benzamide and triazole moieties. nih.gov

Amide Bond Formation and Diverse Substitution Patterns

A primary strategy for creating derivatives involves modifying the components used in the amide bond formation. By reacting 2-fluorobenzoyl chloride with a variety of substituted 3-amino-1,2,4-triazoles, a library of compounds with different functionalities on the triazole ring can be generated.

Conversely, 3-amino-1,2,4-triazole can be reacted with a wide array of substituted benzoyl chlorides to introduce diverse substitution patterns on the phenyl ring. This approach allows for systematic studies of how different substituents on the aromatic ring influence the properties of the molecule. mdpi.comnih.gov The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline (B146603) is an example of this type of derivatization. mdpi.com

| Amine Component | Acyl Chloride Component | Resulting Derivative Class |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)aniline | Benzoyl chloride | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide |

| 4-(1H-1,2,4-triazol-1-yl)aniline | 2-(Trifluoromethyl)benzoyl chloride | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide |

| 4-(1H-1,2,4-triazol-1-yl)aniline | 2-Methylbenzoyl chloride | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylbenzamide |

| 2,4-Difluoroaniline | 2-Fluorobenzoyl chloride | N-(2,4-Difluorophenyl)-2-fluorobenzamide |

| 2-Aminothiazole | 2-Fluorobenzoyl chloride | 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide |

Triazole Ring Modifications and N-Substitution Studies

The 1,2,4-triazole ring itself offers multiple sites for modification. N-alkylation is a common derivatization strategy, leading to the formation of regioisomers with substituents at the N1 or N4 positions. raco.cat For example, alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have been synthesized by introducing substituents at the N1 position. mdpi.com

Furthermore, the C5 position of the 1,2,4-triazole ring can be functionalized. Multi-step reaction protocols can be employed to introduce various groups at this position, starting from a precursor like 4-amino-1,2,4-triazole. chemmethod.comnih.gov These modifications can lead to the synthesis of novel Schiff bases, Mannich bases, and other complex heterocyclic systems. nih.gov

Bioisosteric Replacement Approaches in Analog Design

Bioisosterism is a crucial strategy in medicinal chemistry for the rational design of new drug candidates with improved pharmacological profiles. It involves the substitution of a functional group or a substituent in a bioactive molecule with another group that has similar physical and chemical properties, leading to similar biological activity. In the context of this compound, the triazole ring itself can be considered a bioisostere of an amide bond. cambridgemedchemconsulting.comunimore.it

The 1,2,4-triazole moiety in the target molecule can be replaced by other five-membered heterocycles to generate analogs with potentially different properties. For instance, replacing the 1,2,4-triazole with a 1,2,3-triazole, an oxadiazole, or a tetrazole can alter the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the molecule. nih.govmdpi.com These modifications can influence the compound's binding affinity to its biological target and its pharmacokinetic properties.

The following table presents some potential bioisosteric replacements for the 1,2,4-triazole ring in the design of analogs of this compound:

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| 1,2,4-Triazole | 1,2,3-Triazole | Similar size and hydrogen bonding capacity, but different dipole moment. mdpi.com |

| 1,2,4-Triazole | 1,3,4-Oxadiazole | Can mimic the hydrogen bond acceptor properties of the triazole. |

| 1,2,4-Triazole | Tetrazole | Offers a different acidic character and hydrogen bonding pattern. nih.gov |

Elucidation of Reaction Mechanisms and Pathway Optimization

The formation of this compound via the acylation of 3-amino-4H-1,2,4-triazole with 2-fluorobenzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the lone pair of electrons on the exocyclic nitrogen atom of the aminotriazole onto the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, with the departure of the chloride ion as a leaving group and the formation of the new amide bond. The base present in the reaction mixture then neutralizes the hydrochloric acid formed.

The reactivity of the aminotriazole can be influenced by the electronic properties of the triazole ring and the position of the amino group. The nucleophilicity of the exocyclic amino group in 3-amino-1,2,4-triazole is a key factor in the reaction rate. acs.org

Optimization of the reaction pathway for the synthesis of this compound involves the careful selection of several parameters to maximize the yield and purity of the product while minimizing reaction time and side product formation. Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF and acetonitrile (B52724) are generally preferred.

Base: The strength and stoichiometry of the base are crucial. A slight excess of a non-nucleophilic base like triethylamine is often used to efficiently scavenge the generated HCl without competing with the aminotriazole as a nucleophile.

Temperature: The reaction is typically carried out at room temperature, but gentle heating can be employed to accelerate the reaction if it is slow. However, higher temperatures may lead to the formation of unwanted byproducts.

Stoichiometry of Reactants: Using a slight excess of the acylating agent can help to drive the reaction to completion, but can also lead to di-acylation or other side reactions if not carefully controlled.

The following table summarizes the key parameters for optimization and their potential impact on the reaction:

| Parameter | Impact on Reaction |

| Solvent Polarity | Affects solubility of reactants and reaction rate. |

| Base Strength | Influences the rate of HCl scavenging and can affect side reactions. |

| Temperature | Affects the reaction rate and the formation of byproducts. |

| Reactant Stoichiometry | Can influence the reaction yield and the formation of side products. |

By systematically varying these parameters, an optimized reaction protocol can be developed to efficiently synthesize this compound in high yield and purity.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. The following sections predict the ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic data for 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide based on known data for 2-fluorobenzamide (B1203369) and 3-amino-1,2,4-triazole derivatives. nih.govchemicalbook.comspectrabase.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-fluorobenzoyl group and the 1,2,4-triazole (B32235) ring. The protons on the fluorinated benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The triazole ring protons and the amide proton will also show characteristic chemical shifts.

Predicted ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Amide N-H | 10.0 - 12.0 | Broad Singlet | - |

| Triazole N-H | 13.0 - 14.0 | Broad Singlet | - |

| Triazole C-H | 8.0 - 8.5 | Singlet | - |

| Aromatic H (ortho to C=O) | 7.8 - 8.1 | Multiplet | - |

| Aromatic H (para to C=O) | 7.5 - 7.7 | Multiplet | - |

| Aromatic H (meta to C=O) | 7.2 - 7.4 | Multiplet | - |

| Aromatic H (ortho to F) | 7.1 - 7.3 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the 2-fluorobenzoyl moiety will show signals in the aromatic region, with the carbon directly attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbonyl carbon will appear at a characteristic downfield shift. The triazole ring carbons will have distinct chemical shifts. chemicalbook.com

Predicted ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 170 |

| Triazole C=N | 150 - 160 |

| Triazole C-NH₂ | 145 - 155 |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-C=O | 130 - 135 |

| Aromatic C (para to F) | 133 - 136 |

| Aromatic C (ortho to C=O) | 130 - 133 |

| Aromatic C (meta to F) | 124 - 127 |

| Aromatic C (ortho to F) | 115 - 118 (d, ²JCF ≈ 20 Hz) |

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the predicted structure.

COSY: Would show correlations between adjacent protons on the fluorinated benzene ring.

HSQC: Would reveal direct one-bond correlations between protons and their attached carbon atoms, for instance, the triazole C-H proton and its corresponding carbon.

HMBC: Would show long-range correlations (2-3 bonds), which are crucial for establishing the connectivity between the 2-fluorobenzoyl and the 1,2,4-triazole moieties. Key expected correlations would be between the amide proton and the carbonyl carbon, as well as the carbons of the triazole ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₉H₆FN₅O). The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the amide bond. acs.orgresearchgate.netresearchgate.netnih.gov

Expected Fragmentation Pattern

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | Molecular Ion | 220 |

| [M - NH₂]⁺ | Loss of amino group from triazole | 204 |

| [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation | 123 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

| [C₂H₂N₃]⁺ | Triazole fragment | 68 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine, C-F, and aromatic C-H functional groups, as well as vibrations of the triazole ring. chemicalbook.comijcrt.orgresearchgate.netnih.govchemicalbook.com

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide and Triazole) | 3200 - 3400 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=O (Amide I) | 1650 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1550 | Bending |

| C=N and C=C (Aromatic and Triazole) | 1450 - 1600 | Ring Stretching |

| C-F | 1100 - 1250 | Stretching |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. For 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide, DFT calculations, often utilizing functionals like M06 with a 6-311G(d,p) basis set, provide a detailed understanding of its structural and electronic characteristics. bohrium.com

Optimized Geometries and Conformational Energy Landscapes

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This process also helps to map the conformational energy landscape, identifying various low-energy conformers and the rotational barriers between them. For molecules with rotatable bonds, such as the amide linkage and the bond connecting the phenyl and triazole rings in this compound, this analysis is crucial for understanding its flexibility and how it might adapt its shape to fit into a biological target.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive. For derivatives of 1,2,4-triazole (B32235), FMO analysis has shown that modifications to different parts of the molecule can significantly alter the HOMO-LUMO energy gap, thereby tuning its electronic properties. nih.gov For instance, studies on related triazole compounds have reported energy gaps in the range of 4.618 eV to 5.637 eV, indicating their relative stabilities. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. In a molecule like this compound, the electronegative oxygen and nitrogen atoms are expected to be surrounded by regions of negative electrostatic potential, making them potential sites for hydrogen bonding.

Theoretical Spectroscopic Data Prediction (e.g., Vibrational Frequencies)

DFT calculations can also be used to predict spectroscopic data, such as infrared (IR) vibrational frequencies. By calculating the vibrational modes of the optimized geometry, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands to specific molecular vibrations. For example, the characteristic stretching frequencies of the C=O, N-H, and C-F bonds can be theoretically determined.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Interaction Maps

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. These simulations provide detailed interaction maps that highlight key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, in studies of similar 1,2,4-triazole derivatives, docking has revealed that the triazole nitrogen atoms and amide groups can form crucial hydrogen bonds with amino acid residues in the active site of enzymes like 15-lipoxygenase or cyclin-dependent kinase 2. nih.govnih.gov The binding free energies calculated from these simulations can help to rank potential drug candidates and prioritize them for further experimental testing. nih.gov

Computational Estimation of Binding Affinities to Biological Receptors and Enzymes

The therapeutic efficacy of a drug is often contingent on its ability to bind with high affinity and selectivity to a specific biological target, such as a receptor or an enzyme. Computational methods, particularly molecular docking, are instrumental in predicting and analyzing these binding interactions.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or an inhibition constant (Ki). For instance, in a study on novel glycosyl-1,2,3-1H-triazolyl methyl benzamide (B126) analogues as potential α-glucosidase inhibitors, molecular docking was employed to understand the binding modes of these compounds within the active site of the α-glucosidase enzyme (PDB ID: 3A4A). The study revealed that the synthesized molecules exhibited good docking energies, in the range of -7.5 to -7.8 Kcal/mol, indicating favorable binding. nih.gov Similarly, research on triazole-substituted benzamide analogues identified ligands with high binding affinity for σ2 receptors, with Ki values as low as 5.5 nM. nih.gov

For this compound, a similar computational approach would involve docking the molecule into the binding sites of various potential target proteins. The presence of the fluorine atom can significantly influence binding affinity through electrostatic and hydrophobic interactions. nih.gov Docking studies on N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives as carbonic anhydrase inhibitors have elucidated their binding mechanisms and highlighted their potential inhibitory actions. nih.gov These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for ligand recognition and binding.

A hypothetical docking study of this compound could yield data similar to that observed for its analogs, as illustrated in the interactive table below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase IX | -8.2 | His94, His96, His119, Thr200 |

| α-Glucosidase | -7.9 | Asp215, Glu277, Asp352 |

| σ2 Receptor | -9.1 | Tyr103, Leu105, Glu151 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for structurally related compounds.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the complex over time. MD simulations are powerful computational techniques that simulate the movement of atoms and molecules, providing insights into the flexibility of the ligand and the protein, the stability of their interactions, and the role of solvent molecules.

In the context of triazole and benzamide derivatives, MD simulations have been used to validate the stability of docked poses and to understand the dynamic behavior of the ligand-receptor complex. For example, MD simulations of glycosyl-1,2,3-1H-triazolyl methyl benzamide derivatives bound to α-glucosidase have been performed to assess the stability of the predicted binding modes. nih.gov These simulations can reveal subtle conformational changes that are not apparent from static docking studies and can provide a more accurate estimation of binding free energies.

An MD simulation of this compound bound to a target protein would typically be run for several nanoseconds to observe the system's behavior. The stability of the complex would be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex would exhibit minimal fluctuations in RMSD, indicating that the ligand remains securely bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent and selective drugs.

3D-QSAR studies have been successfully applied to various series of triazole derivatives to understand the structural requirements for their biological activity. For instance, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents identified key electrostatic and steric features that contribute to their anticancer activity. nih.gov The model revealed that low to optimum electronegative substituents and low to optimum sized groups at specific positions are necessary for enhanced biological activity. nih.gov

For a series of compounds including this compound, a QSAR model could be developed to predict their activity against a particular target. The model would be built using a training set of compounds with known activities and would be validated using a test set. The descriptors used in the model could include electronic, steric, and hydrophobic parameters. A study on triazole derivatives as α-glucosidase inhibitors utilized a QSAR analysis to identify key factors influencing their inhibitory activity. mdpi.com

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for benzamide-triazole derivatives.

| Descriptor | Description |

| LogP | A measure of the compound's lipophilicity. |

| Molecular Weight | The mass of the molecule. |

| Dipole Moment | A measure of the polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Note: This table is for illustrative purposes and lists common descriptors used in QSAR studies.

Dear User,

Following a comprehensive and targeted search for scientific literature focusing solely on the chemical compound "this compound," it has been determined that there is no publicly available research data corresponding to the specific biological activities outlined in your request.

Extensive searches were conducted to find information regarding the antimicrobial, anticancer, and anti-mycobacterial properties of this exact compound. Unfortunately, these searches did not yield any specific studies detailing its:

Antimicrobial Activity: No data was found on its antibacterial or antifungal spectrum, efficacy against diverse strains, or its mechanism of action, including enzyme inhibition.

Anti-Mycobacterial Potency: There is no available research on its effectiveness against mycobacterial strains or exploration of its molecular targets.

Anticancer and Antiproliferative Investigations: No studies detailing in vitro cytotoxicity evaluations against any cancer cell lines were identified for "this compound."

While the broader class of 1,2,4-triazole derivatives has been a subject of scientific investigation for various biological activities, the specific data for "this compound" is not present in the accessible scientific domain.

Therefore, due to the strict adherence to your instructions to focus exclusively on the specified compound and the absence of relevant data, it is not possible to generate the requested article. Providing information on related compounds would violate the explicit exclusions outlined in your prompt.

Investigation of Biological Activities and Molecular Mechanisms

Anticancer and Antiproliferative Investigations

Identification and Characterization of Specific Kinase Inhibitory Activities

Research into the kinase inhibitory profile of compounds structurally related to 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has revealed potential activity against several key kinases involved in cellular signaling pathways. While specific data for this compound is not extensively available, studies on similar molecules provide insights into its potential inhibitory activities.

VEGFR-2 Kinase: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a key strategy in cancer therapy. Studies on bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which share the triazole moiety, have demonstrated significant VEGFR-2 inhibitory activity. For instance, a 4-fluoro substituted amide derivative within this class showed an IC50 value of 49.6 nM against VEGFR-2. researchgate.net Another study on 1,2,3-triazole/1,2,4-oxadiazole hybrids also identified potent dual inhibitors of EGFR and VEGFR-2. nih.gov These findings suggest that the triazole-benzamide scaffold could be a valuable pharmacophore for VEGFR-2 inhibition.

Table 1: Kinase Inhibitory Activity of a Structurally Related Compound

| Kinase Target | Compound Description | IC50 (nM) |

| VEGFR-2 | 4-fluoro substituted bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative | 49.6 researchgate.net |

This table presents data for a compound structurally related to this compound to indicate potential areas of activity.

Mechanistic Studies of Cellular Effects: Cell Cycle Arrest, Apoptosis Induction, DNA Replication Blockade

The cellular consequences of treatment with 1,2,4-triazole (B32235) derivatives often involve the modulation of fundamental processes such as cell cycle progression and apoptosis (programmed cell death).

Cell Cycle Arrest and Apoptosis Induction: Several studies on compounds containing the 1,2,4-triazole moiety have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were synthesized and shown to induce apoptosis in various cancer cell lines. semanticscholar.org Similarly, synthetic 1,2,4-triazole-3-carboxamides have been found to exhibit antiproliferative activities by inducing cell cycle arrest. nih.gov These findings suggest that compounds like this compound may exert their potential anticancer effects through similar mechanisms. The induction of apoptosis by related compounds has been confirmed through various assays, including flow cytometry and Western blot analysis for key apoptotic markers. nih.gov

DNA Replication Blockade: The inhibition of DNA replication is another potential mechanism of action for antiviral and anticancer agents. The antiviral agent Virazole (ribavirin), which is a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, is known to inhibit the synthesis of viral nucleic acids. nih.gov Its 5'-phosphate metabolite acts as a potent inhibitor of inosine (B1671953) 5'-phosphate dehydrogenase, leading to the depletion of guanosine (B1672433) triphosphate pools necessary for DNA and RNA synthesis. nih.gov This established mechanism for a related triazole compound suggests that this compound could potentially interfere with DNA replication, although direct evidence is currently lacking.

Lysine Specific Demethylase 1 (LSD1) Inhibition Studies

Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in regulating gene expression and has emerged as a promising target in cancer therapy. mdpi.com Several inhibitors of LSD1 have been developed, with some containing heterocyclic scaffolds. While direct studies on the LSD1 inhibitory activity of this compound are not available, the exploration of triazole-containing compounds as LSD1 inhibitors is an active area of research. nih.gov The development of novel and selective synthetic inhibitors for LSD1, such as those with a phenylcyclopropylamine scaffold, highlights the potential for diverse chemical structures to target this enzyme. researchgate.netplos.org Given the structural features of this compound, its potential to interact with the active site of LSD1 warrants investigation.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of compounds is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

COX-2 Enzyme Selectivity Profiling

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.gov A patent for compounds with a similar core structure, specifically 4-fluoro-N-(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta nih.govsemanticscholar.orgthieno[2,3-d]pyrimidin-2-yl)benzamide, identifies them as COX-2 inhibitors with potential anti-inflammatory and pain-relieving properties. nih.gov Furthermore, research on hybrid molecules tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to non-steroidal anti-inflammatory drugs (NSAIDs) has led to the development of potent and selective COX-2 inhibitors. nih.govsemanticscholar.org Some of these compounds exhibited higher in vitro COX-2 selectivity than the well-known COX-2 inhibitor, celecoxib. nih.gov

Table 2: COX-2 Inhibition by Structurally Related Compounds

| Compound Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1,2,3-triazole-benzenesulfonamide hybrid 6b | 13.17 | 0.04 | 329 nih.govsemanticscholar.org |

| 1,2,3-triazole-benzenesulfonamide hybrid 6j | 12.48 | 0.04 | 312 nih.govsemanticscholar.org |

| Celecoxib (Reference) | 14.70 | 0.05 | 294 nih.govsemanticscholar.org |

This table presents data for compounds with a triazole-benzamide-like scaffold to illustrate the potential for COX-2 selectivity.

Receptor Interaction and Modulatory Studies

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. The benzamide (B126) and triazole moieties are present in various compounds designed to target G-protein coupled receptors.

Dopamine (B1211576) Receptor Ligand Binding Affinities (e.g., D2, D3)

The dopamine D2 and D3 receptors are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders. Research on a series of 2-methoxyphenyl piperazine (B1678402) analogues containing a triazole ring has demonstrated high affinity for dopamine D3 receptors and moderate selectivity over the D2 receptor subtype. nih.gov While the replacement of an amide linkage with a triazole ring in some benzamide-based D3 receptor ligands led to a decrease in affinity, certain triazole analogues still exhibited Ki values for the D3 receptor in the low nanomolar range. nih.gov For instance, a conformationally-flexible benzamide scaffold has been used to develop ligands with high affinity for the D3 receptor (Ki = 0.67 ± 0.11 nM) and approximately 129-fold selectivity over the D2 receptor. semanticscholar.org

Table 3: Dopamine Receptor Binding Affinities of a Structurally Related Compound

| Receptor Subtype | Compound Description | Ki (nM) |

| Dopamine D3 | Conformationally-flexible benzamide scaffold | 0.67 ± 0.11 semanticscholar.org |

| Dopamine D2 | Conformationally-flexible benzamide scaffold | 86.7 ± 11.9 semanticscholar.org |

This table showcases the binding affinities of a benzamide-containing compound for dopamine D2 and D3 receptors to highlight the potential of this chemical class.

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the biological activities or molecular mechanisms of the specific chemical compound “this compound.”

Therefore, it is not possible to provide an article on the investigation of its biological activities, including its potential binding to Macrophage Migration Inhibitory Factor (MIF), its effects on tautomerase activity, or any other enzyme inhibition assays as outlined in the request.

Scientific investigation into novel chemical entities is an ongoing process, and information regarding this particular compound may become available in the future through new research and publications. At present, however, its biological profile remains uncharacterized in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Fluoro-Substitution Position and Nature on Biological Activities

The presence and position of a fluorine atom on the benzamide (B126) ring are critical determinants of the compound's biological activity. Halogen substitutions, in general, have been shown to enhance the potency of related compounds.

In studies of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazole-3,5-diamines, a derivative featuring a 4-fluorophenyl group (RCB16025) was synthesized and evaluated. nih.gov Similarly, research on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives has shown that halogen substitutions on the benzamide ring are favorable for activity. For instance, compounds with fluoro or chloro substitutions demonstrated significant anticonvulsant effects. The position of the halogen also plays a role; derivatives with substitutions at the ortho- or para-positions of the benzamide ring, such as 2-fluoro, 4-fluoro, 2-chloro, and 4-chloro benzamides, have been found to be particularly potent. mdpi.com

A preliminary structure-activity relationship (SAR) analysis of certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives indicated that the presence of a fluorine or chlorine atom on the benzene (B151609) ring markedly improved antifungal activity. nih.gov This suggests that the electronegativity and size of the halogen substituent are important for molecular interactions. Fluorinated triazole hybrids have been reported to be more efficient than their non-fluorinated counterparts in some contexts. nih.gov

The table below summarizes the anticonvulsant activity of various halogen-substituted N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives, illustrating the impact of the substitution pattern.

| Compound | Substitution on Benzamide Ring | Anticonvulsant Activity (MES Test ED₅₀ mg/kg) | Anticonvulsant Activity (scPTZ Test ED₅₀ mg/kg) |

|---|---|---|---|

| 6b | 2-Fluoro | 27.5 | 31.4 |

| 6c | 4-Fluoro | 24.7 | 28.5 |

| 6d | 2-Chloro | 21.3 | 25.6 |

| 6e | 4-Chloro | 19.8 | 22.1 |

| 6f | 2,4-Dichloro | 13.1 | 19.7 |

| 6l | 4-Bromo | 9.1 | 19.0 |

Data sourced from a study on anticonvulsant N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives. mdpi.com

Role of the Triazole Heterocycle in Modulating Target Specificity and Potency

The 1,2,4-triazole (B32235) ring is a fundamental pharmacophore in a wide range of biologically active compounds. nih.govnih.govnih.gov Its importance stems from its physicochemical properties, which allow it to engage in various interactions with biological receptors. nih.gov The triazole moiety's dipole character, capacity for hydrogen bonding, rigidity, and contribution to solubility are key to its function. nih.gov

The nitrogen atoms within the 1,2,4-triazole ring can act as hydrogen bond acceptors, facilitating strong binding to the active sites of enzymes and receptors. researchgate.netresearchgate.net This interaction is crucial for the mechanism of action of many triazole-containing drugs. For example, in antifungal azoles, the triazole ring is a key part of the pharmacophore that targets fungal Cyp51 (lanosterol 14α-demethylase). nih.gov Furthermore, the 1,2,4-triazole moiety can serve as a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities while offering greater metabolic stability. nih.gov

The triazole ring's structural and electronic properties enhance molecular stability and provide additional sites for interaction with enzymes, which can lead to increased selectivity and potency. researchgate.net In some molecular docking studies, the 1,2,4-triazole has been identified as a bioisostere to a carboxylic acid (COOH) group, and its presence, along with amide and imine groups, can introduce additional binding interactions with target enzymes like DNA gyrase. nih.gov The diverse biological activities attributed to triazole derivatives—including antimicrobial, antiviral, anticancer, and anti-inflammatory properties—underscore the versatility and importance of this heterocyclic core in medicinal chemistry. nih.govresearchgate.net

Influence of Benzamide Ring Substitutions on Pharmacological Profiles

SAR studies have revealed that while electron-withdrawing groups like fluorine and chlorine can enhance activity, other groups may have a different effect. nih.gov For instance, in a series of antifungal benzamide derivatives, the introduction of a 4-methoxy (OMe) or trifluoromethyl (CF3) group on the benzene ring led to a decrease in activity to varying degrees. nih.gov In contrast, a study on anticonvulsant derivatives found that compounds with a 4-bromo or a 2,4-dichloro substitution pattern on the benzamide ring exhibited very high potency. mdpi.com

Another study on human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors revealed that a suitable substitution on the para-position of a terminal phenyl ring was crucial for high activity in a series of benzamide derivatives bearing a 1,2,3-triazole moiety. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on the aromatic rings of the inhibitor. The data consistently show that the pharmacological profile is finely tuned by the specific substituents on the benzamide ring.

The table below shows the effect of various substituents on the antifungal activity of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives against Alternaria solani.

| Compound ID | Benzamide Ring Substituent | Antifungal Activity (EC₅₀ µg/mL) |

|---|---|---|

| 6e | 2-Fluoro | 1.90 |

| 6f | 4-Fluoro | 4.51 |

| 6g | 2-Chloro | 7.07 |

| 6h | 4-Chloro | 2.00 |

| 6i | 2,4-Dichloro | 5.44 |

| 6j | 4-(Trifluoromethyl) | >50 |

| 6k | 4-Methoxy | 14.21 |

Data sourced from a study on the antifungal activities of novel benzamide derivatives containing a triazole moiety. nih.gov

Derivation of Key Structural Features for Optimized Biological Performance

Based on the available structure-activity relationship data, a set of key structural features can be derived for optimizing the biological performance of 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide and related analogues.

Essential Heterocycles : The core structure requires both the benzamide group and the 1,2,4-triazole ring. The triazole ring is a critical pharmacophore, likely involved in crucial binding interactions such as hydrogen bonding with target proteins. nih.gov

Halogen Substitution on the Benzamide Ring : The presence of a halogen, particularly fluorine or chlorine, on the benzamide ring is a strong positive determinant for biological activity. mdpi.comnih.gov These electron-withdrawing groups likely enhance the binding affinity or alter the pharmacokinetic properties of the molecule favorably.

Optimal Substitution Position : The position of the halogen substituent is important. For anticonvulsant activity, substitutions at the para- (4-position) and ortho- (2-position) appear to be the most effective. mdpi.com Multi-substitution, such as a 2,4-dichloro pattern, can further enhance potency. mdpi.com

Avoidance of Certain Groups : For antifungal applications, substituents like 4-methoxy and 4-trifluoromethyl on the benzamide ring have been shown to be detrimental to activity, suggesting that bulky or strongly electron-donating/withdrawing groups in certain positions can disrupt favorable interactions with the target. nih.gov

Advanced Research Methodologies and Techniques in Biological Evaluation

In Vitro Biological Screening Assays (e.g., MTT Assay, Alamar Blue Assay, Enzyme Activity Assays)

In vitro screening assays are fundamental in the preliminary assessment of a compound's biological activity. These assays are typically performed in a controlled laboratory setting, outside of a living organism, and are designed to measure a specific biological response. For a novel compound such as 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide, these initial screens are crucial for determining its potential as a therapeutic agent, often by assessing its impact on cell viability and proliferation or its interaction with specific enzymes.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. researchgate.net The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals. youtube.com This assay is a valuable tool for initial cytotoxicity screening of compounds like this compound against various cell lines, including cancer cells. nih.gov

The Alamar Blue assay (resazurin assay) is another popular method for measuring cell viability and cytotoxicity. It utilizes the redox indicator resazurin, a blue and non-fluorescent compound, which is reduced to the pink and highly fluorescent resorufin by metabolically active cells. youtube.com The intensity of the fluorescence or a change in color can be measured to quantify cell viability. researchgate.net Compared to the MTT assay, the Alamar Blue assay is generally considered more sensitive and is non-toxic to cells, allowing for continuous monitoring of cell health over time. nih.govbohrium.com Both assays, however, can be influenced by the metabolic state of the cells, which requires careful interpretation of the results. nih.gov

Enzyme activity assays are designed to determine the ability of a compound to inhibit or activate a specific enzyme. Given that many drugs exert their effects by targeting enzymes, these assays are critical in drug discovery. For a compound with a benzamide (B126) and triazole scaffold, potential targets could include kinases, phosphatases, or other enzymes implicated in disease pathways. nih.govnih.gov For example, benzamide derivatives have been investigated as inhibitors of enzymes like Rho-associated kinase-1 (ROCK1). nih.gov These assays typically measure the rate of conversion of a substrate to a product in the presence and absence of the test compound. The results can provide a quantitative measure of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Comparison of In Vitro Viability Assays

| Feature | MTT Assay | Alamar Blue Assay |

| Principle | Reduction of tetrazolium salt to formazan | Reduction of resazurin to resorufin |

| Detection | Colorimetric (Absorbance) | Fluorometric or Colorimetric |

| Endpoint | Terminal | Non-terminal (allows for continuous monitoring) |

| Sensitivity | Good | Higher than MTT nih.gov |

| Toxicity | Reagent can be toxic to cells | Generally non-toxic |

Cell-Based Mechanistic Studies (e.g., Flow Cytometry, Western Blot Analysis, Quantitative PCR, EdU Incorporation Assays)

Following initial screening, cell-based mechanistic studies are employed to elucidate how a compound exerts its biological effects. These techniques provide deeper insights into the molecular pathways affected by the compound.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It can be used to assess various cellular parameters, including cell cycle distribution, apoptosis (programmed cell death), and the expression of specific proteins. For instance, if this compound shows anti-proliferative activity in initial screens, flow cytometry can determine if this is due to cell cycle arrest at a particular phase or the induction of apoptosis. researchgate.net

Western blot analysis is a widely used technique to detect and quantify specific proteins in a cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. This method can be used to investigate the effect of a compound on the expression levels of key proteins involved in signaling pathways related to cell proliferation, survival, or apoptosis.

Quantitative PCR (qPCR) is a technique used to measure the quantity of a specific RNA sequence. By reverse transcribing RNA into complementary DNA (cDNA), qPCR can be used to determine the expression levels of specific genes. This can reveal if a compound's activity is mediated through the upregulation or downregulation of genes involved in a particular cellular process.

The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a modern method for measuring DNA synthesis and cell proliferation. baseclick.eu EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. thermofisher.com Unlike the older BrdU assay, which requires harsh DNA denaturation, the detection of EdU is based on a "click" reaction, a simple and robust chemical process. thermofisher.comsigmaaldrich.com This milder detection method allows for the preservation of cellular morphology and is compatible with multiplexing, such as co-staining for other cellular markers for flow cytometry analysis. thermofisher.comnih.gov This assay can provide a direct measure of the anti-proliferative effects of a compound.

High-Throughput Screening (HTS) Platforms in Early Drug Discovery

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid and automated testing of large numbers of compounds. malvernpanalytical.comewadirect.com HTS platforms are used to screen extensive compound libraries against a specific biological target or cellular process to identify "hits"—compounds that show a desired biological activity. japsonline.com

The process involves miniaturized assays, robotics for liquid handling, and sensitive detection systems. japsonline.com HTS can be target-based, screening for compounds that interact with a specific purified protein, or cell-based (phenotypic), identifying compounds that produce a desired change in cell behavior. nih.gov For a novel compound class like benzamide-triazole derivatives, HTS can be employed to screen a library of analogs to identify the most potent and selective compounds. rsc.org Kinase inhibitor discovery is a common area where HTS is extensively used. nih.govdrugdiscoverytrends.com

The data generated from HTS is typically analyzed to identify promising hit compounds, which are then subjected to further validation and optimization. The quality of an HTS assay is often assessed by statistical parameters like the Z'-factor, which measures the signal-to-noise ratio and the dynamic range of the assay. nih.gov

Fragment-Based Virtual Screening (FBVS) and Ligand-Based Drug Design (LBDD) Approaches

Computational methods play an increasingly important role in modern drug discovery. Fragment-based virtual screening (FBVS) and ligand-based drug design (LBDD) are two such approaches that can be used to design and identify novel drug candidates.

Fragment-based drug discovery (FBDD) starts with the identification of small chemical fragments (typically with a molecular weight of 100–300 Da) that bind weakly to the biological target. mdpi.com These fragments can then be grown, linked, or combined to create a more potent lead compound. nih.gov Biophysical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) are often used to screen fragment libraries and characterize their binding to the target protein. researchgate.net FBVS uses computational docking to screen virtual libraries of fragments against the three-dimensional structure of a target protein. acs.org

Ligand-based drug design (LBDD) is used when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the knowledge of other molecules that bind to the target of interest. LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, build a model that correlates the chemical structures of known active compounds with their biological activity. nih.govscielo.br This model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. Both FBVS and LBDD are powerful tools for the rational design of novel inhibitors. nih.gov For a compound like this compound, these approaches could be used to explore its structure-activity relationship and design derivatives with improved potency and selectivity.

Future Perspectives and Emerging Research Directions

Design and Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide scaffold holds significant potential for the design of new therapeutic agents targeting a variety of diseases. The 1,2,4-triazole (B32235) nucleus is a key component in numerous clinically used drugs, including antifungal and anticonvulsant agents. mdpi.comnih.gov

Research into structurally similar N-(phenyl)-substituted-amide derivatives containing a 1,2,4-triazole ring has identified potent anticonvulsant activity. mdpi.comnih.gov These compounds are believed to exert their effects by interacting with GABA-A receptors, leading to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain. mdpi.comnih.gov By modifying the substituents on the benzamide (B126) and triazole rings of this compound, new analogues could be developed with enhanced efficacy and selectivity for specific GABA-A receptor subtypes, potentially leading to novel treatments for epilepsy and anxiety disorders. mdpi.com

Furthermore, triazole derivatives have been investigated as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are implicated in the survival and metastasis of cancer cells. nih.gov The benzenesulfonamide (B165840) scaffold is a known inhibitor of these enzymes, and integrating it with a triazole ring has yielded compounds with promising anticancer activity. nih.gov This suggests a promising avenue for designing this compound derivatives as novel anticancer agents.

The triazole antifungal drugs are known to act by inhibiting the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Given that fungi have developed resistance to existing treatments, there is an urgent need for new antifungal agents. nih.gov The this compound structure could serve as a template for developing new CYP51 inhibitors with improved potency and a broader spectrum of activity against resistant fungal strains.

Strategies for Addressing and Overcoming Mechanisms of Drug Resistance

The emergence of drug-resistant pathogens is a major global health challenge, necessitating the discovery of novel antimicrobial agents. nih.gov The 1,2,4-triazole scaffold has been a focus of research for developing new compounds to combat resistance. nih.govnih.gov

One strategy involves designing derivatives of this compound that can overcome existing resistance mechanisms. For example, in bacteria, resistance can arise from enzymatic drug inactivation, target modification, or reduced drug accumulation. By creating novel analogues of the parent compound, it may be possible to develop molecules that are not recognized by bacterial efflux pumps or are less susceptible to enzymatic degradation. A study on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole analogues highlighted their potential as inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov This suggests that derivatives of this compound could be explored as potential inhibitors of this or other novel bacterial targets.

In fungi, resistance to azole antifungals often involves mutations in the target enzyme, CYP51, or overexpression of efflux pumps. Designing new triazole derivatives that can effectively bind to mutated forms of CYP51 or evade efflux mechanisms is a key research objective. The synthesis of hybrid molecules, combining the 1,2,4-triazole core with other pharmacophores, represents another promising strategy to develop agents with multiple modes of action, thereby reducing the likelihood of resistance development. nih.gov

Exploration of Polypharmacology and Multi-Targeting Drug Design Strategies

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important paradigm in drug discovery, especially for complex multifactorial diseases like cancer. nih.govgardp.org Multi-target drugs can offer superior efficacy compared to single-target agents by modulating multiple disease-related pathways simultaneously. nih.gov

The 1,2,4-triazole scaffold is well-suited for the design of multi-targeting agents due to its ability to form hydrogen bonds and its rigid structure, which allows for high-affinity interactions with various biological receptors. nih.gov The this compound core could be systematically modified to create compounds that interact with several targets relevant to a specific disease. For instance, in cancer therapy, a single compound could be designed to inhibit both carbonic anhydrases and other key signaling proteins involved in tumor growth and proliferation. nih.gov

Drug repurposing, which involves finding new uses for existing drugs, is another area where polypharmacology is highly relevant. scienceopen.com Investigating the off-target effects of this compound and its derivatives could uncover unexpected therapeutic activities. This approach, combined with intentional multi-target drug design, could accelerate the development of new treatments for a range of diseases. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Compound Optimization

The optimization of lead compounds like this compound can be significantly enhanced by integrating advanced computational and experimental methods.

Computational techniques such as molecular docking are invaluable for predicting how a molecule will bind to a specific biological target. mdpi.comnih.gov This allows researchers to understand the key interactions at a molecular level and to rationally design modifications to improve binding affinity and selectivity. For example, docking studies have been used to investigate the binding of triazole derivatives to the GABA-A receptor, providing insights for the development of more potent anticonvulsants. mdpi.comnih.gov Density Functional Theory (DFT) is another computational method that can be used to investigate the electronic structure and reactivity of triazole derivatives, aiding in the prediction of their physicochemical properties. researchgate.net

These in silico methods are complemented by a range of experimental techniques. The synthesis of novel derivatives allows for the systematic exploration of the structure-activity relationship (SAR). nih.gov Characterization of these new compounds is performed using methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their chemical structures. nih.gov In vitro biological assays are then used to evaluate the activity of the synthesized compounds against specific targets or in disease models, providing the empirical data needed to validate computational predictions and guide further optimization. nih.gov

Table 1: Methodologies in Compound Optimization

| Methodology | Application | Purpose |

| Computational | ||

| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Guide rational drug design and SAR studies. |

| Density Functional Theory (DFT) | Investigates electronic structure, reactivity, and spectroscopic properties. | Predict physicochemical properties and support structural characterization. |

| Experimental | ||

| Chemical Synthesis | Creates novel derivatives of a lead compound. | Explore structure-activity relationships and optimize biological activity. |

| NMR Spectroscopy | Determines the chemical structure of synthesized compounds. | Confirm the identity and purity of new molecules. |

| Mass Spectrometry (HRMS) | Measures the precise mass of a molecule. | Confirm the elemental composition of new compounds. |

| In Vitro Biological Assays | Measures the biological activity of compounds against specific targets or cells. | Evaluate potency, selectivity, and efficacy. |

Investigation of Novel or Underexplored Biological Targets and Pathways

While 1,2,4-triazole derivatives have been extensively studied for certain biological activities, there remains a vast potential for discovering novel applications by exploring new or underexplored targets and pathways. The broad spectrum of reported activities for this class of compounds, including antifungal, antibacterial, anticancer, and anticonvulsant effects, suggests that the this compound scaffold may interact with a wide range of biological molecules. nih.govzsmu.edu.ua

High-throughput screening of a library of this compound derivatives against a diverse panel of biological targets could lead to the identification of unexpected activities. For example, research on similar 1,2,4-triazole-3-carboxamides has suggested that they may act by inhibiting translation initiation through interference with the eIF4E assembly, a novel target for anticancer therapy. mdpi.com

Furthermore, many diseases are still in need of effective treatments, and exploring the activity of this compound class in new therapeutic areas is a worthwhile endeavor. Given the diverse biological properties of triazoles, derivatives of this compound could be investigated for potential antiviral, anti-inflammatory, or antiparasitic activities. nih.gov A systematic approach, combining phenotypic screening with target identification studies, could unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 2-fluorobenzoic acid derivatives with 3-amino-1,2,4-triazole using activating agents like EDCI or DCC.

- Functional group protection : Temporary protection of the triazole nitrogen to prevent side reactions during coupling .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) are systematically varied. For example, using dimethylformamide (DMF) as a solvent at 60–80°C improves yield, while monitoring via TLC or HPLC ensures purity .

Q. Which analytical techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the fluorine atom, triazole ring protons, and benzamide carbonyl group .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, essential for understanding solid-state interactions .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies in biological efficacy (e.g., variable IC values in enzyme inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and target binding. Standardizing protocols across labs is critical .

- Structural analogs : Subtle variations in substituents (e.g., fluorine position or triazole substitution) significantly impact activity. Comparative molecular docking (using AutoDock Vina) can identify binding mode inconsistencies .

Q. What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., triazole ring oxidation) .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and polymorphic transitions .

Q. How can researchers design dose-response experiments to elucidate its mechanism of action?

- Enzyme inhibition assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) with varying substrate concentrations. Fit data to Michaelis-Menten or Hill equations to distinguish competitive vs. non-competitive inhibition .

- Cellular assays : Pair viability assays (MTT or CellTiter-Glo) with transcriptomic profiling (RNA-seq) to correlate cytotoxicity with pathway modulation (e.g., apoptosis or oxidative stress) .

Methodological Considerations

Q. How to optimize molecular docking studies for target identification?

- Grid parameterization : Define the active site with a 20–25 Å grid box centered on co-crystallized ligands (PDB structures). Include flexible side chains for induced-fit docking .

- Validation : Cross-check docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. What strategies mitigate batch-to-batch variability during synthesis?

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate high-purity batches (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.